5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a phenyl group at the 5-position and a carboxylic acid group at the 3-position
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-triazole derivatives have been found to exhibit anti-inflammatory activity, suggesting they may interact with enzymes like cyclooxygenase-2 (cox-2) .
Mode of Action
Some 1,2,4-triazole derivatives have been found to inhibit cox-2, an enzyme involved in inflammation and pain . This suggests that 5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid might interact with its targets in a similar manner.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the thermal cyclization of β-acylamidrazones. One common method starts with ethyl β-N-Boc-oxalamidrazone as a precursor, which undergoes cyclization at temperatures exceeding 140°C to form the triazole ring . The yields of this reaction can be low, especially for labile β-acyl groups.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale synthesis would likely involve optimizing the reaction conditions to improve yield and scalability, possibly through continuous flow synthesis techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazole ring or the phenyl group.
Substitution: The phenyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylated derivatives, while substitution can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a cyclooxygenase-2 (COX-2) inhibitor, showing anti-inflammatory activity.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
1,2,4-Triazole-3-carboxylic acid: Lacks the phenyl group, resulting in different biological activities.
5-Phenyl-1H-1,2,4-triazole-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid, leading to different pharmacological properties.
5-Phenyl-1H-1,2,4-triazole-3-carboxylate: An ester derivative with distinct chemical reactivity and applications.
Uniqueness: 5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid is unique due to its combination of a phenyl group and a carboxylic acid group on the triazole ring, which imparts specific chemical and biological properties that are not observed in its analogs .
Properties
IUPAC Name |
3-phenyl-1H-1,2,4-triazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H,(H,13,14)(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGNJPGMLRGJBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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